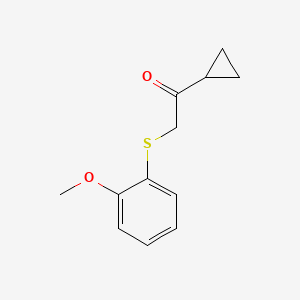![molecular formula C8H14ClNO2 B13645037 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride: is a biochemical compound with the molecular formula C8H13NO2•HCl and a molecular weight of 191.65 g/mol . It is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles. One efficient method includes cooling a mixture to -10°C, treating it dropwise with mesyl chloride, returning it to ambient temperature, stirring for 16 hours, washing with water, and extracting with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride primarily undergoes [2+2] cycloadditions, characterized by the formation of a four-membered ring through the coupling of two double bonds. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include mesyl chloride for cycloaddition reactions and various oxidizing or reducing agents depending on the desired transformation. Typical conditions involve controlled temperatures and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications in research and industry.
Applications De Recherche Scientifique
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is used in proteomics research, suggesting its interaction with proteins or enzymes. It is valuable in studying biochemical processes and designing drugs due to its unique spirocyclic structure. This compound is part of the family of spatially constrained amino acids, making it useful in understanding and regulating biochemical pathways.
Mécanisme D'action
The compound contains a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a spirocyclic scaffold. These functional groups interact with target molecules in the body, leading to biochemical changes. It is an analogue of natural compounds like ornithine and gamma-aminobutyric acid (GABA), which play important roles in biological processes such as the urea cycle and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
- Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
- 7-Phenyl-6,8-dioxaspiro[3,5]nonane-2-carboxylic acid
Uniqueness
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is unique due to its spirocyclic scaffold, which provides a rigid structure that is valuable in studying and designing biochemical pathways. Its ability to interact with proteins and enzymes makes it a crucial tool in proteomics research and drug design.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
2-aminospiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-8(4-6)1-5(2-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
Clé InChI |
URXYZQZGZJONNM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)



![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)









